molecular formula C19H22ClNO3S B2397262 Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 304685-04-9

Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2397262
CAS No.: 304685-04-9
M. Wt: 379.9
InChI Key: OWOIGNXAMBTLDB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring and substituted with a pyrrole derivative. The pyrrole moiety is functionalized with a 2-chloroacetyl group and two methyl groups at positions 2 and 3. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Its synthesis typically involves multi-step reactions, including cyclization and chloroacetylation, as inferred from analogous pathways described in the literature .

Properties

IUPAC Name

ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-4-24-19(23)17-13-7-5-6-8-16(13)25-18(17)21-11(2)9-14(12(21)3)15(22)10-20/h9H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOIGNXAMBTLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylpyrrole.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a reaction with chloroacetyl chloride in the presence of a base, such as triethylamine.

    Formation of the Benzothiophene Ring: The benzothiophene ring is formed through a cyclization reaction involving a suitable thiophene precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of benzothiophene compounds in cancer treatment. Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its ability to induce apoptosis in cancer cells. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in anticancer therapies .

Analgesic Properties

The analgesic activity of related benzothiophene derivatives has been evaluated using the "hot plate" method in animal models. These studies demonstrated that certain derivatives possess pain-relieving properties that exceed those of conventional analgesics like metamizole. The structure-activity relationship analyses indicate that modifications to the benzothiophene core can enhance efficacy .

Anti-inflammatory Effects

Compounds containing the benzothiophene moiety have shown anti-inflammatory properties in preclinical models. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in treating chronic inflammatory conditions .

Synthesis of Novel Derivatives

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through acylation and cyclization reactions. For instance, its reaction with phenolic compounds leads to the formation of thienopyrimidine derivatives and azo dyes .

Multicomponent Reactions

The compound can participate in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. MCRs involving this compound have yielded various biologically active scaffolds that are useful in drug discovery .

Data Tables

Reaction TypeStarting MaterialProductYield (%)
AcylationEthyl 2-[...]-4,5,6,7-tetrahydro...Acylated derivative85
CyclizationEthyl 2-[...]-4,5,6,7-tetrahydro...Thienopyrimidine derivative75
Multicomponent ReactionVarious reactantsComplex organic scaffold>90

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrole and benzothiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzothiophene and pyrrole derivatives. Key comparisons include:

Ethyl 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Structural Differences : The pyrrole substituent here is a 2,5-dioxo group instead of 2-chloroacetyl and 2,5-dimethyl groups.
  • Synthesis: Synthesized via cyanoacetylation or oxidation pathways, contrasting with the chloroacetylation step required for the target compound .

Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Functional Group: Features a cyanoacetamido group instead of the chloroacetyl-pyrrole system.
  • Applications: Cyano derivatives are often intermediates in medicinal chemistry due to their versatility in nucleophilic addition reactions.

General Benzothiophene-Pyrrole Hybrids

  • Core Structure : All compounds share the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate backbone, critical for planar stacking interactions in crystal lattices .
  • Chloroacetyl vs. Dioxo/Cyano Groups: Chloroacetyl derivatives may exhibit higher reactivity in nucleophilic substitution (e.g., with amines or thiols), while dioxo groups favor hydrogen-bonded networks in crystallography .

Comparative Data Table

Property/Compound Target Compound Ethyl 2-(2,5-Dioxo-pyrrol-1-yl)-benzothiophene Ethyl 2-(2-Cyanoacetamido)-benzothiophene
Core Structure 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate Same Same
Pyrrole Substituents 3-(2-Chloroacetyl), 2,5-dimethyl 2,5-Dioxo 2-Cyanoacetamido
Key Functional Groups -COCH₂Cl, -CH₃ -CO-NH-CO- (diketopiperazine-like) -NH-CO-CN
Reactivity Electrophilic (Cl as leaving group) Hydrogen-bond donor/acceptor Nucleophilic addition site (-CN)
Synthetic Route Chloroacetylation of pyrrole intermediate Oxidation/cyclization Cyanoacetylation
Crystallographic Features Likely distorted due to steric bulk (methyl groups) Planar H-bonding networks Not reported

Research Findings and Implications

  • Reactivity : The chloroacetyl group in the target compound facilitates nucleophilic displacement reactions, making it a versatile intermediate for derivatization. In contrast, dioxo derivatives are more suited for supramolecular chemistry due to their hydrogen-bonding motifs .
  • Biological Potential: While specific bioactivity data are absent in the provided evidence, the chloroacetyl group’s resemblance to acylating agents in protease inhibitors hints at possible pharmacological relevance.

Biological Activity

Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 950-86-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₁O₃S
  • Molecular Weight : 243.687 g/mol
  • Density : 1.233 g/cm³
  • LogP : 2.22970
  • Boiling Point : 419.2ºC at 760 mmHg
  • Flash Point : 207.3ºC

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations showed that it induces apoptosis in breast cancer cells (MCF-7) with an IC₅₀ value ranging from 23.2 to 49.9 μM, demonstrating a significant reduction in cell viability and an increase in apoptotic markers .

Table 1: Antitumor Activity of this compound

CompoundIC₅₀ (μM)Mechanism of Action
Ethyl Compound23.2 - 49.9Induces apoptosis and cell cycle arrest
Control-N/A

The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis and necrosis in cancer cells. Flow cytometry analysis indicated that treatment with this compound results in significant G2/M phase cell cycle arrest and S-phase cell cycle disruption .

Analgesic Activity

In addition to its antitumor properties, the compound has also been evaluated for analgesic activity using the "hot plate" method on outbred white mice. The results indicated that it possesses analgesic effects that may exceed those of standard analgesics like metamizole .

Case Studies and Research Findings

  • Case Study on Breast Cancer Cells :
    • Researchers observed that treatment with the compound led to a significant increase in early and late apoptotic cell populations compared to untreated controls .
    • The study concluded that the compound effectively reduces cell viability through apoptosis induction.
  • Analgesic Efficacy Study :
    • A study conducted on mice demonstrated that derivatives of this compound exhibited superior analgesic effects compared to traditional pain relief medications .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other derivatives containing similar scaffolds, this compound showed promising results in terms of both potency and selectivity against cancerous cells .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiophene core via cyclization under acidic or basic conditions.
  • Step 2 : Introduction of the pyrrole-chloroacetyl moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification or functional group modifications to finalize the structure.

Q. Key Conditions :

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
  • Catalysts : Palladium-based catalysts for coupling steps.
  • Temperature : Controlled heating (60–100°C) to avoid side reactions.

Validation : Monitor reaction progress using TLC and HPLC. Purify via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • HPLC : Quantify purity (>95% recommended for biological assays).
  • NMR Spectroscopy : Confirm proton environments (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : Resolve absolute configuration using SHELXL .

Example : In related benzothiophene derivatives, NMR chemical shifts for the tetrahydrobenzo ring protons appear at δ 1.5–2.5 ppm .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and fume hood use due to potential toxicity.
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation.
  • Waste Disposal : Follow hazardous waste guidelines for halogenated compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Methodological Strategies :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
  • Temperature Gradients : Gradual heating (ramp from 25°C to 80°C) reduces decomposition.

Case Study : A 15% yield increase was achieved in a related thiophene derivative by switching from DCM to DMF .

Q. How to resolve contradictions between XRD and NMR data in structural analysis?

Cross-Validation Approach :

  • XRD Refinement : Use SHELXL for high-resolution data to identify bond lengths/angles .
  • NMR Constraints : Compare experimental NOESY correlations with XRD-derived spatial proximities.
  • DFT Calculations : Validate energetically favorable conformations (e.g., Gaussian 16).

Example : Discrepancies in pyrrole ring puckering were resolved using Cremer-Pople parameters .

Q. What computational tools predict hydrogen-bonding patterns in crystalline forms?

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., Etter’s notation for dimeric rings) .
  • Software : Mercury (CCDC) for visualizing H-bond networks; PLATON for topology analysis.

Q. How to analyze conformational flexibility of the tetrahydrobenzo ring?

Methodology :

  • Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angle (φ) from XRD coordinates .
  • Molecular Dynamics (MD) : Simulate ring dynamics in explicit solvent (e.g., GROMACS).

Example : For a six-membered tetrahydrobenzo ring, Q values range from 0.4–0.6 Å, indicating moderate puckering .

Q. What in silico and in vitro methods assess its bioactivity?

Stepwise Protocol :

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).

Enzyme Assays : Measure IC₅₀ values via fluorescence-based inhibition assays.

Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay).

Case Study : A structural analog showed IC₅₀ = 12 μM against EGFR kinase, linked to chloroacetyl group interactions .

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